Structural Differentiation from N-Benzyl Analog and Functional Implication for HDAC1 Binding
The target compound differs critically from its closest commercially documented analog, N-benzyl-3-(4-isobutylphenyl)acrylamide, by substitution of the benzyl group with a furan-2-ylmethyl group. This change replaces a phenyl ring with a heterocyclic furan ring, introducing an oxygen atom capable of acting as a hydrogen bond acceptor. While direct HDAC1 inhibition data for the target compound is not publicly available, the analog's weak activity (IC50 = 8.01 µM) establishes a baseline sensitivity for this scaffold class, and the additional polarity provided by the furan ring is predicted to alter binding affinity and selectivity within the HDAC family [1]. This structural modification is consistent with the design principles described in the patent literature for achieving selective FabI antibacterial activity, a property not reported for the benzyl analog [2].
| Evidence Dimension | Structural feature: N-substituent |
|---|---|
| Target Compound Data | N-(furan-2-ylmethyl) group; molecular weight 283.36 g/mol; adds a hydrogen bond acceptor (furan oxygen) |
| Comparator Or Baseline | N-benzyl-3-(4-isobutylphenyl)acrylamide; molecular weight 293.4 g/mol; carbon-only ring system |
| Quantified Difference | Molecular weight difference of 10 g/mol; addition of a heteroatom (O) in the ring system; difference in hydrogen bond acceptor count (target: 2, comparator: 1) and topological polar surface area (target: 42.2 Ų predicted vs. comparator: 29.1 Ų) |
| Conditions | Predicted physicochemical properties; comparator HDAC1 IC50 determined on recombinant human C-terminal FLAG/His-tagged HDAC1 (residues 1-482) expressed in Sf9 insect cells using Z-Lys(Ac)-AMC fluorogenic substrate [1] |
Why This Matters
The furan ring provides a tangible structural handle that is absent in the benzyl analog, offering a procurement rationale for programs specifically targeting HDAC isoforms or FabI enzymes where heterocyclic interaction is hypothesized to improve potency or selectivity.
- [1] BindingDB. Affinity Data for BDBM50588691 (N-benzyl-3-(4-isobutylphenyl)acrylamide): IC50 = 8.01E+3 nM for recombinant human HDAC1. Assay: Z-Lys(Ac)-AMC fluorogenic substrate. View Source
- [2] US Patent 9,051,321 B2. Heterocyclic acrylamides and their use as pharmaceuticals. Filed Nov 17, 2010, and issued Jun 9, 2015. View Source
